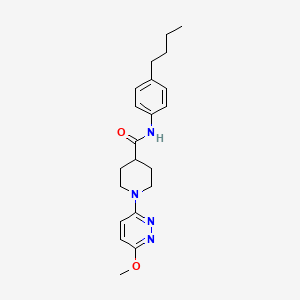

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14760764

Molecular Formula: C21H28N4O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28N4O2 |

|---|---|

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H28N4O2/c1-3-4-5-16-6-8-18(9-7-16)22-21(26)17-12-14-25(15-13-17)19-10-11-20(27-2)24-23-19/h6-11,17H,3-5,12-15H2,1-2H3,(H,22,26) |

| Standard InChI Key | WOQPDXFNKOKPTE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |

Introduction

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are extensively studied in medicinal chemistry due to their diverse biological activities, including potential antitumor and anti-inflammatory effects. The structure of this compound features a piperidine ring substituted with both a butylphenyl group and a methoxypyridazinyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These synthetic routes require careful optimization to enhance yield and purity while minimizing side reactions. Common approaches may include the use of various reagents and catalysts to facilitate the formation of the piperidine ring and its subsequent substitution with the butylphenyl and methoxypyridazinyl groups.

Potential Pharmacological Applications

Piperidine derivatives, including N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, are often investigated for their potential therapeutic effects. These compounds can exhibit a range of biological activities, such as antitumor and anti-inflammatory effects, depending on their specific structure and mechanism of action. The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other related compounds.

Chemical Reactivity

The chemical reactivity of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide primarily involves nucleophilic substitutions and acylation reactions typical of amides and piperidines. The presence of the piperidine ring allows for various transformations, which can be exploited to modify the compound and enhance its pharmacological properties or reduce toxicity.

Research Findings and Future Directions

While the exact mechanism of action for N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is not fully elucidated, in vitro studies are essential to determine its binding affinity and functional effects on target cells. Computational chemistry methods, such as molecular docking studies, can provide insights into potential binding sites on target proteins, aiding in the design of further experiments.

Additional Notes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume